molecular formula C10H12Cl3NO B1404194 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride CAS No. 817187-08-9

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride

Cat. No. B1404194
M. Wt: 268.6 g/mol
InChI Key: UONKASQDDWBVHO-UHFFFAOYSA-N
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Description

“3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” is a synthetic compound with the CAS Number: 817187-08-9 . It has a molecular formula of C10H12Cl3NO and a molecular weight of 268.57 .


Molecular Structure Analysis

The InChI code for “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” is 1S/C10H11Cl2NO.ClH/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” are not fully detailed in the available resources. The compound has a molecular weight of 268.567 Da .

Scientific Research Applications

Synthesis and Characterization

  • Pyrrolidines, including derivatives similar to 3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride, are crucial in the field of heterocyclic organic chemistry due to their biological effects and industrial applications, such as in dyes or agrochemical substances. Their synthesis involves methods like [3+2] cycloaddition and polar reactions under mild conditions, leading to compounds like (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).

Reactivity and Structural Analysis

  • The pyrrolidine derivatives exhibit interesting reactivity patterns. For instance, the [3+2] cycloaddition involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives leads to the synthesis of dispiro[pyrrolidine-2,3′-oxindole] derivatives under mild conditions, showing broad functional-group tolerance and high yields (Wei et al., 2016).
  • The crystal structures of Co(III) complexes with pyrrolidine show unique coordination polyhedra and weak hydrogen bonds, indicating potential applications in designing metal-organic frameworks or other coordination compounds (Amirnasr et al., 2001).

Ligand and Complex Formation

  • Pyrrolidine derivatives can act as ligands, forming complexes with metals like palladium(II) and mercury(II). The structures of these complexes have been characterized, revealing insights into the ligating strength of the pyrrolidine N atom and the bond lengths in these metal-ligand interactions (Singh et al., 2003).

Synthetic Applications

  • The synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, involves a novel method based on the catalytic hydrogenation of pyrrolylpyridine, indicating the versatile synthetic applications of pyrrolidine derivatives (Smaliy et al., 2011).
  • New methods for the synthesis of pyrrolidines mimic 1,3-dipolar cycloaddition and involve reactions of γ-chlorocarbanions with electron-deficient formal imines, highlighting the potential for creating diverse pyrrolidine-based compounds (Mąkosza & Judka, 2005).

Safety And Hazards

The safety data sheet (SDS) for “3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride” can be viewed for free at Echemi.com . This will provide detailed information about the compound’s hazards, handling, storage, and disposal.

properties

IUPAC Name

3-(2,3-dichlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-8-2-1-3-9(10(8)12)14-7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONKASQDDWBVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C(=CC=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dichlorophenoxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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